molecular formula C25H42BrFeN B6355845 (Ferrocenylmethyl)dodecyldimethylammonium bromide CAS No. 98778-40-6

(Ferrocenylmethyl)dodecyldimethylammonium bromide

Cat. No.: B6355845
CAS No.: 98778-40-6
M. Wt: 492.4 g/mol
InChI Key: UKJUSUHBFJPPBZ-UHFFFAOYSA-M
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Description

(Ferrocenylmethyl)dodecyldimethylammonium bromide is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its unique structure, which includes a ferrocene moiety attached to a quaternary ammonium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ferrocenylmethyl)dodecyldimethylammonium bromide typically involves the reaction of ferrocenylmethyl chloride with dodecyldimethylamine in the presence of a suitable solvent. The reaction is usually carried out under inert conditions to prevent oxidation of the ferrocene moiety. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial production would require stringent quality control measures to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(Ferrocenylmethyl)dodecyldimethylammonium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Ferrocenylmethyl)dodecyldimethylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Ferrocenylmethyl)dodecyldimethylammonium bromide involves its interaction with biological membranes and cellular components. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the ferrocene moiety can participate in redox reactions, which may contribute to its antimicrobial properties. The compound’s ability to interact with and disrupt biological membranes makes it a valuable tool in various biomedical applications .

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium bromide: Similar structure but lacks the ferrocene moiety.

    Cetyltrimethylammonium bromide: Longer alkyl chain compared to (Ferrocenylmethyl)dodecyldimethylammonium bromide.

    Benzalkonium chloride: Contains a benzyl group instead of a ferrocene moiety.

Uniqueness

The combination of the ferrocene and quaternary ammonium groups makes it a versatile compound with diverse scientific research applications .

Properties

CAS No.

98778-40-6

Molecular Formula

C25H42BrFeN

Molecular Weight

492.4 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron(2+);bromide

InChI

InChI=1S/C20H37N.C5H5.BrH.Fe/c1-4-5-6-7-8-9-10-11-12-15-18-21(2,3)19-20-16-13-14-17-20;1-2-4-5-3-1;;/h13-14,16-17H,4-12,15,18-19H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1

InChI Key

UKJUSUHBFJPPBZ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)C[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2].[Br-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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